N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is an organic compound with the empirical formula C10H15NO3S and a molecular weight of 229.30 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide typically involves the reaction of 4-methoxyphenethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide.
Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the sulfonamide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide: Known for its potent agonist activity at alpha 1-adrenoceptors.
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide: A derivative formed through oxidation of the methoxy group.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides a site for further chemical modifications, while the sulfonamide group enhances its solubility and stability .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-14-10-5-3-9(4-6-10)7-8-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKNKJXCTPFRGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376373 |
Source
|
Record name | N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170215-60-8 |
Source
|
Record name | N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.